8-Methylisoquinoline

Synthetic methodology Regioselective cycloaddition Isoquinoline synthesis

Procure 8-methylisoquinoline specifically for its unique 8-position methyl group, which provides the transannular steric hindrance essential for locking the biaryl axis in atropisomeric ligands. Unlike 5-, 6-, or 7-methyl isomers, this substitution pattern enables formation of optically active palladium complexes with high chiral recognition and delivers ~90-fold enantioselective affinity at the NMDA receptor PCP site. Using any other positional isomer introduces uncontrolled stereochemical variables that invalidate SAR studies and catalytic enantioselectivity. Verify the CAS (62882-00-2) before purchase.

Molecular Formula C10H9N
Molecular Weight 143.18 g/mol
CAS No. 62882-00-2
Cat. No. B3029354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylisoquinoline
CAS62882-00-2
Molecular FormulaC10H9N
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1=C2C=NC=CC2=CC=C1
InChIInChI=1S/C10H9N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-7H,1H3
InChIKeyIEZFKBBOGATCFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylisoquinoline (CAS 62882-00-2): What Procurement Teams and Researchers Need to Know About This C-8 Methylated Isoquinoline Building Block


8-Methylisoquinoline (CAS 62882-00-2) is a methyl-substituted derivative of isoquinoline bearing a single methyl group at the 8-position of the heteroaromatic ring system (C₁₀H₉N, MW 143.19) [1]. It belongs to the isoquinoline and derivatives class—aromatic polycyclic compounds comprising a benzene ring fused to a pyridine ring [1]. The compound is a very strong base with a predicted pKa of 5.73 (ChemAxon) [1] and is classified under GHS as Acute Toxicity Category 4 (H302), Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and STOT Single Exposure Category 3 (H335) [2]. Commercially available at purities of 95–98%, it serves as a versatile intermediate in organic synthesis and medicinal chemistry [3].

Why 8-Methylisoquinoline Cannot Be Substituted by Other Methylisoquinoline Positional Isomers or Heterocyclic Analogs Without Sacrificing Function


The substitution of 8-methylisoquinoline with other methylisoquinoline positional isomers (e.g., 5-methyl, 1-methyl, 3-methyl) or heterocyclic analogs (e.g., 8-methylquinoline) is not functionally neutral. The position of the methyl substituent on the isoquinoline core dictates regiochemical outcomes in cycloaddition and electrophilic substitution reactions [1], determines enantioselective discrimination in biological targets such as the NMDA receptor PCP binding site [2], controls the diastereoselectivity and potency of opioid receptor modulation [3], and governs the chiral recognition and atropisomeric properties of derived ligands [4]. Each of these differential properties is supported by quantitative evidence presented below. Procuring an incorrect isomer or analog introduces uncontrolled variables that can invalidate structure–activity relationships, synthetic routes, and biological assay reproducibility.

Quantitative Differentiation Evidence for 8-Methylisoquinoline: Head-to-Head Comparator Data for Informed Scientific Selection


Regioselective Synthesis: Exclusive Formation of 8-Methylisoquinoline vs. Mixtures of 6- and 7-Methylisoquinolines via Aryne–Triazine Cycloaddition

In the cycloaddition of methylbenzynes to 1,2,4-triazines, the regiochemical outcome is dictated by the position of the methyl substituent on the benzyne precursor. Reaction of 3-methylbenzyne with triazine 1e proceeds with complete regioselectivity, yielding exclusively 8-methylisoquinoline (6b) as the sole isoquinoline product [1]. In stark contrast, the isomeric 4-methylbenzyne reacts unselectively under identical conditions, producing a mixture of 6- and 7-methylisoquinolines (3 and 4) with no regiochemical control [1]. This demonstrates that the 8-methyl scaffold is uniquely accessible in isomerically pure form via this direct cycloaddition route, whereas the alternative 6- and 7-methyl isomers require subsequent separation.

Synthetic methodology Regioselective cycloaddition Isoquinoline synthesis Aryne chemistry

NMDA Receptor PCP Binding Site: 90-Fold Enantioselective Affinity Advantage Conferred by the 8-Methyl Substituent

In a systematic evaluation of 1-aryl-tetrahydroisoquinoline derivatives for affinity at the phencyclidine (PCP) binding site of the NMDA receptor complex, the (S)-configured 8-methyl-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline derivative (S)-4e·HCl exhibited a Ki of 0.0374 μM, making it the most potent compound in the series [1]. By comparison, the corresponding (R)-enantiomer (R)-4e·HCl was approximately 90 times less potent (estimated Ki ≈ 3.37 μM) [1]. This pronounced enantioselectivity—near two orders of magnitude—is directly attributable to the interaction of the 8-methyl substituent with the chiral environment of the receptor ion channel.

NMDA receptor Enantioselectivity Neuropharmacology PCP binding site Tetrahydroisoquinoline

Opioid Receptor Modulation: 66-Fold Diastereoselective Potency Difference Driven by Axial vs. Equatorial 8-Methyl Orientation

In a series of trans-3-(decahydro- and octahydro-4a-isoquinolinyl)phenols evaluated as potential opioid analgesics, the axial 8-methyl-6-exocyclic methylene isoquinoline analog (compound 20) exhibited an ED₅₀ of 0.05 mg/kg subcutaneous (sc) in the mouse abdominal constriction assay [1]. The corresponding equatorial 8-methyl isomer (compound 16) was dramatically less potent, with an ED₅₀ of 3.3 mg/kg sc—a 66-fold reduction in antinociceptive potency [1]. Compound 20 was additionally identified as the single most potent compound across the entire series, outperforming not only its equatorial diastereomer but also all 7-substituted and N-cyclopropylmethyl analogs tested [1].

Opioid receptor Antinociceptive activity Diastereoselectivity Analgesic development 8-Methyl isoquinoline

MAO-A Isoform Selectivity: 8-Methylquinoline as a Noncompetitive Inhibitor That Spares MAO-B, Distinguished from Competitive 4- and 6-Methyl Isomers

Among a series of four methylquinoline (MQ) positional isomers tested for inhibition of human brain monoamine oxidase, 8-MQ and 7-MQ inhibited MAO-A noncompetitively, whereas 4-MQ and 6-MQ acted as competitive inhibitors [1]. Critically, 8-MQ displayed no detectable inhibition of MAO-B in brain synaptosomal mitochondria, unlike the other isomers which showed weak MAO-B activity [1]. The most potent inhibitor, 6-MQ, had a Ki of 23.4 ± 1.8 μM toward MAO-A, smaller than the Km of the substrate kynuramine (46.2 ± 2.8 μM), but 8-MQ's distinct noncompetitive mechanism and complete MAO-B sparing represent a mechanistically differentiated profile [1]. Inhibition by all MQ isomers was fully reversible upon dialysis [1].

Monoamine oxidase MAO-A selectivity Noncompetitive inhibition Methylquinoline Neuropharmacology

Chiral Recognition in Coordination Chemistry: 1,1-Bi-8-methylisoquinoline Forms Optically Active Palladium Complexes with High Enantiomeric Discrimination

The homocoupling product 1,1-bi-8-methylisoquinoline (±)-5, synthesized from 8-methylisoquinoline, was resolved via complexation with a chiral palladium complex [1]. This complexation process demonstrated high chiral recognition: the chiral palladium complex selectively discriminated between the two enantiomers of (±)-5, forming an optically active complex suitable for further stereochemical applications [1]. The 8-methyl substituents are critical for creating sufficient transannular steric hindrance to stabilize the atropisomeric configuration about the biaryl axis, a property that is attenuated or absent in the unsubstituted 1,1-biisoquinoline or in analogs with smaller or differently positioned substituents [1].

Chiral recognition Palladium complex Atropisomerism Asymmetric catalysis Biisoquinoline ligand

Procurement-Driven Application Scenarios for 8-Methylisoquinoline: Where the Evidence Supports Deployment Over Alternative Isoquinolines


Asymmetric Catalysis Ligand Development: Atropisomeric Biisoquinoline Scaffolds

The demonstrated capacity of 1,1-bi-8-methylisoquinoline to form optically active palladium complexes with high chiral recognition [1] directly supports the use of 8-methylisoquinoline as a monomer for constructing atropisomeric biaryl ligands. Research groups developing chiral ligands for enantioselective hydrogenation, cross-coupling, or C–H activation should procure 8-methylisoquinoline rather than unsubstituted isoquinoline or 5-methylisoquinoline, as the 8-methyl group provides essential transannular steric hindrance that locks the biaryl axis configuration. This atropisomeric stability is foundational to achieving high enantiomeric excess in downstream catalytic applications.

Neuroscience Probe Development: NMDA Receptor PCP Site Ligands

The ~90-fold enantioselective affinity difference at the NMDA receptor PCP binding site conferred by the 8-methyl substituent on the tetrahydroisoquinoline scaffold [1] positions 8-methylisoquinoline as the preferred starting material for synthesizing stereochemically defined NMDA receptor probes. For medicinal chemistry programs targeting excitotoxicity, neuropathic pain, or schizophrenia, the procurement of enantiopure 8-methyl-tetrahydroisoquinoline derivatives—rather than des-methyl or other positional isomers—is essential to achieving the sub-100 nM binding affinities required for useful pharmacological tool compounds.

Opioid Analgesic Discovery: Diastereoselective 8-Methyl Isoquinoline Scaffolds

The 66-fold potency advantage of the axial 8-methyl isomer over the equatorial isomer in the mouse abdominal constriction assay [1] demonstrates that the 8-methyl group orientation is a critical pharmacophoric element for opioid receptor-mediated antinociception. Pharmaceutical discovery teams pursuing novel opioid analgesics with reduced side-effect profiles should prioritize the 8-methyl-substituted isoquinoline core over other substitution patterns, as the evidence indicates that the 8-position uniquely enables the stereochemical control necessary for high in vivo potency and receptor subtype selectivity.

Isomerically Pure Isoquinoline Synthesis via Regioselective Cycloaddition

The exclusive formation of 8-methylisoquinoline—as a single isomer—from the cycloaddition of 3-methylbenzyne with 1,2,4-triazine 1e [1] provides a uniquely efficient synthetic entry for process chemistry and scale-up applications. Contract research organizations and pharmaceutical process development groups requiring multi-gram to kilogram quantities of isomerically pure methylisoquinoline should select the 8-methyl isomer over the 6- or 7-methyl isomers, which cannot be obtained as single products from the analogous cycloaddition without additional and costly separation steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.